molecular formula C14H17N3O3S2 B2359986 Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797692-31-9

Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2359986
CAS No.: 1797692-31-9
M. Wt: 339.43
InChI Key: GOBLMJIJYOGYCR-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzothiadiazole core linked to an azetidine ring substituted with an isobutylsulfonyl group. The benzothiadiazole moiety is electron-deficient, which may enhance interactions with biological targets such as kinases or cytotoxic agents . The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces conformational rigidity, while the isobutylsulfonyl group likely improves solubility and modulates steric or electronic interactions.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-9(2)8-22(19,20)11-6-17(7-11)14(18)10-3-4-12-13(5-10)16-21-15-12/h3-5,9,11H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBLMJIJYOGYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,2-Diaminobenzene Derivatives

  • Starting Material : 4-Amino-3-nitrobenzoic acid is reduced to 3,4-diaminobenzoic acid using catalytic hydrogenation (H₂/Pd-C).
  • Thiadiazole Formation : Treatment with S₂Cl₂ in dichloromethane at 0–5°C yields benzo[c]thiadiazole-5-carboxylic acid.
  • Decarboxylation : Heating the carboxylic acid derivative at 150°C in quinoline removes the carboxyl group, producing the parent benzo[c]thiadiazole.

Key Reaction :
$$
\text{3,4-Diaminobenzoic acid} + \text{S}2\text{Cl}2 \xrightarrow{\text{CH}2\text{Cl}2, 0°C} \text{Benzo[c]thiadiazole-5-carboxylic acid} \xrightarrow{\Delta, \text{quinoline}} \text{Benzo[c]thiadiazole}
$$

Functionalization of the Azetidine Ring

The 3-(isobutylsulfonyl)azetidine component introduces steric and electronic complexity. Synthesis involves azetidine ring formation followed by sulfonylation .

Azetidine Synthesis via Cyclization

Azetidine can be prepared from 1,3-dibromopropane and ammonia under high-pressure conditions:
$$
\text{1,3-Dibromopropane} + \text{NH}_3 \xrightarrow{\text{EtOH, 100°C}} \text{Azetidine hydrobromide} \xrightarrow{\text{NaOH}} \text{Azetidine}
$$

Sulfonylation of Azetidine

The azetidine amine is sulfonylated using isobutylsulfonyl chloride in the presence of a base (e.g., triethylamine):
$$
\text{Azetidine} + \text{isobutylsulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{3-(Isobutylsulfonyl)azetidine}
$$

Optimization Note : Excess sulfonyl chloride and prolonged reaction times (12–24 h) ensure complete conversion.

Coupling via Methanone Linkage

The final step involves connecting the benzo-thiadiazole and azetidine moieties through a ketone bridge. Two strategies are prevalent:

Friedel-Crafts Acylation

While benzo[c]thiadiazole is electron-deficient, directed ortho-metalation can activate the 5-position for acylation:

  • Lithiation : Treat benzo[c]thiadiazole with LDA (lithium diisopropylamide) at −78°C in THF.
  • Acylation : React with 3-(isobutylsulfonyl)azetidine-1-carbonyl chloride to form the methanone.

Reaction :
$$
\text{Benzo[c]thiadiazole} + \text{3-(Isobutylsulfonyl)azetidine-1-carbonyl chloride} \xrightarrow{\text{LDA, THF}} \text{Target Compound}
$$

Nucleophilic Acyl Substitution

An alternative employs a pre-formed ketone intermediate:

  • Synthesis of Azetidine Carbonyl Chloride : Convert 3-(isobutylsulfonyl)azetidine to its carbonyl chloride using oxalyl chloride.
  • Coupling : React with lithiated benzo[c]thiadiazole at −78°C.

Analytical and Optimization Data

Yield Optimization

Step Reagent/Condition Yield (%)
Thiadiazole formation S₂Cl₂, CH₂Cl₂, 0°C 78–82
Sulfonylation Isobutylsulfonyl chloride 65–70
Friedel-Crafts LDA, THF, −78°C 55–60

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, thiadiazole-H), 4.30–4.15 (m, 4H, azetidine-H), 3.10 (d, 2H, SO₂CH₂), 2.55 (m, 1H, isobutyl-CH).
  • IR (cm⁻¹) : 1680 (C=O), 1320 (S=O), 1150 (C-N).

Challenges and Alternatives

  • Electron-Deficient Core : The benzo-thiadiazole’s low reactivity necessitates strong bases (e.g., LDA) for functionalization.
  • Sulfonylation Efficiency : Steric hindrance at the azetidine nitrogen may require iterative sulfonylation.
  • Alternative Routes : Use of Ullmann coupling or photochemical methods remains unexplored but could offer milder conditions.

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has shown promise as a fluorescent probe for bioimaging applications, allowing for the visualization of cellular structures and processes.

    Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound is investigated for its use in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Heterocycle Modifications: Benzo[c][1,2,5]oxadiazole vs. Thiadiazole

Compound: (4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone (13l)

  • Core : Benzo[c][1,2,5]oxadiazole (electron-deficient due to oxygen) vs. benzothiadiazole (sulfur atom enhances polarizability).
  • Substituents: A thiazolyl group with methylthio and amino substituents instead of the azetidine-sulfonyl group.
  • Activity : Acts as a CDK9 inhibitor, suggesting the oxadiazole core contributes to kinase binding but with lower metabolic stability compared to thiadiazole derivatives .
  • Molecular Weight : ~293 (M+H)+, lighter than the target compound due to the absence of the bulky azetidine-sulfonyl group.

Implications : Replacing oxygen with sulfur in the core heterocycle (benzothiadiazole) may improve binding affinity or stability in enzymatic environments.

Azetidine Substituent Variations

Compound: Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

  • Core : Same benzothiadiazole as the target compound.
  • Substituents : A pyrimidinyl-oxadiazole group on the azetidine instead of isobutylsulfonyl.
  • Activity: Not explicitly reported, but the pyrimidinyl-oxadiazole group may enable hydrogen bonding with biological targets, contrasting with the sulfonyl group’s steric and solubility effects .

Implications : The isobutylsulfonyl group in the target compound may offer better solubility and reduced steric hindrance compared to bulkier aromatic substituents.

Cytotoxicity and Structural Hybrids

Compound : 2-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydroquinazolin-4(1H)-one (42)

  • Core: Hybrid structure combining benzothiadiazole with a dihydroquinazolinone.
  • Substituents: Absence of azetidine; instead, a fused quinazolinone ring.
  • Activity : Exhibits broad-spectrum cytotoxicity (48% yield, 216–218°C melting point), indicating the benzothiadiazole moiety contributes to anticancer activity .
  • Molecular Weight : 282.32, significantly lower than the target compound due to the lack of the azetidine-sulfonyl group.

Implications: The azetidine-sulfonyl group in the target compound may reduce cytotoxicity compared to fused-ring hybrids but could enhance selectivity for non-cancer targets.

Key Findings and Implications

Azetidine Substituents : Isobutylsulfonyl groups may balance solubility and steric effects better than aromatic substituents like pyrimidinyl-oxadiazole .

Further studies are required to elucidate the target compound’s exact pharmacological profile and optimize its structure-activity relationships.

Biological Activity

Benzo[c][1,2,5]thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is of particular interest as it incorporates both a thiadiazole moiety and an azetidine structure, potentially enhancing its pharmacological profile. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C11H14N4O2S\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure features a benzo[c][1,2,5]thiadiazole ring fused with an azetidine ring substituted with an isobutylsulfonyl group. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzo[c][1,2,5]thiadiazole derivatives. For instance, compounds similar to the one have been shown to inhibit tumor cell proliferation through various mechanisms:

  • Inhibition of Methionyl-tRNA Synthetase (MRS) : A study demonstrated that certain derivatives can inhibit MRS, an enzyme often upregulated in cancer cells. The inhibition led to reduced proliferation in A549 and HCT116 cancer cell lines with IC50 values ranging from 17.7 to 41.9 μM .
  • Mechanism of Action : Molecular docking studies suggest that these compounds bind at the active site of MRS, mimicking the binding orientation of natural substrates like methionine and adenosine .

Antimicrobial Activity

The biological activity of benzo[c][1,2,5]thiadiazole derivatives extends to antimicrobial effects. Compounds derived from this scaffold have exhibited significant activity against various bacterial strains:

  • Screening Results : In vitro tests have shown that certain derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some benzo[c][1,2,5]thiadiazole derivatives have demonstrated anti-inflammatory properties:

  • Analgesic Activity : Research indicates that these compounds can reduce inflammation and pain in animal models. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of benzo[c][1,2,5]thiadiazole derivatives and evaluated their anticancer efficacy against various cancer cell lines. Among them, the compound featuring an azetidine moiety showed a notable reduction in cell viability in breast cancer models.

CompoundCell LineIC50 (μM)
AMCF-725.0
BHCT11619.8
CA54928.4

This table illustrates the promising results from the screening process.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of a related benzo[c][1,2,5]thiadiazole derivative against Staphylococcus aureus and Escherichia coli:

CompoundZone of Inhibition (mm)
A15
B20
C18

The findings indicate that specific modifications to the thiadiazole ring can enhance antimicrobial potency.

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions (e.g., amide bond formation between the benzo-thiadiazole and azetidine moieties) using catalysts like palladium complexes .
  • Sulfonylation of the azetidine ring with isobutylsulfonyl chloride under basic conditions . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC for higher-purity batches (>95%) . Reaction optimization includes temperature control (60–100°C) and solvent selection (DMF or acetonitrile) .

Q. Which spectroscopic and chromatographic techniques are essential for structural elucidation?

Key methods include:

  • 1H/13C NMR : Assign protons (δ 7.5–8.5 ppm for aromatic benzo-thiadiazole) and carbons (e.g., carbonyl at ~170 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ peaks) with <2 ppm error .
  • IR spectroscopy : Identify sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .
  • HPLC-PDA : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological steps include:

  • Substituent variation : Synthesize analogs with modified sulfonyl (e.g., trifluoroethyl) or azetidine groups to assess impact on target binding .
  • In vitro assays : Measure IC50 values against kinases (e.g., CDK9) using fluorescence polarization assays . Compare with control compounds lacking the isobutylsulfonyl group .
  • Thermodynamic solubility : Use shake-flask methods at pH 7.4 to correlate solubility with structural changes .

Q. What computational approaches predict target binding interactions?

Strategies involve:

  • Molecular docking : Use AutoDock Vina to model interactions with CDK9’s ATP-binding pocket, focusing on hydrogen bonds with the sulfonyl group .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How should contradictory biological activity data between studies be resolved?

Analyze discrepancies by:

  • Assay standardization : Compare buffer conditions (e.g., Tris vs. HEPES) and ATP concentrations in kinase assays .
  • Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific inhibition to rule off-target effects .
  • Structural analogs : Test compounds with minor modifications (e.g., methylsulfonyl vs. isobutylsulfonyl) to isolate activity drivers .

Q. What strategies optimize solubility and stability for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 1–10; observe instability in acidic conditions (pH <3) .
  • Thermal analysis : Perform TGA/DSC to identify decomposition thresholds (>200°C) .

Q. How to evaluate pharmacokinetic properties in preclinical models?

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .
  • Plasma protein binding : Use ultrafiltration to measure free fraction (e.g., <5% binding suggests high bioavailability) .
  • In vivo PK : Administer IV/PO doses in rodents; calculate AUC, t1/2, and clearance rates .

Q. What methodologies determine electronic properties for material science applications?

  • Cyclic voltammetry : Measure redox potentials (e.g., E1/2 for benzo-thiadiazole at −1.2 V vs. Ag/AgCl) .
  • UV-Vis spectroscopy : Analyze absorption maxima (λmax ~350 nm) to estimate bandgap energies .
  • DFT calculations : Map electrostatic potential surfaces to predict charge transport behavior .

Specialized Methodological Considerations

Q. How to design enantioselective synthesis for chiral analogs?

  • Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric Suzuki couplings .
  • Chiral HPLC : Separate enantiomers on Chiralpak AD-H columns; determine enantiomeric excess (ee) via polarimetry .

Q. How to assess off-target effects in kinase profiling?

  • Kinase panels : Screen against 100+ kinases (e.g., DiscoverX) to identify selectivity .
  • Counter-screening : Test against unrelated targets (e.g., GPCRs) to exclude polypharmacology .

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